N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylamino group, a fluorophenyl group, and a dimethoxyisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for coupling reactions, employing continuous flow chemistry techniques, and utilizing advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation, reduction of inflammation, or suppression of viral replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylamino)-N,N-dimethylacetamide
- N-(2-(cyclopentylamino)-2-oxoethyl)-N-(2-((4-(3,4-difluorophenoxy)phenyl)amino)-2-oxoethyl)-7-fluoro-1H-indole-2-carboxamide
- 2-(cyclopentylamino)-N-(2-methoxyphenyl)acetamide
Uniqueness
N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C26H32FN3O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2S)-1-(cyclopentylamino)-1-oxopropan-2-yl]-1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C26H32FN3O4/c1-16(25(31)29-20-6-4-5-7-20)28-26(32)30-13-12-18-14-22(33-2)23(34-3)15-21(18)24(30)17-8-10-19(27)11-9-17/h8-11,14-16,20,24H,4-7,12-13H2,1-3H3,(H,28,32)(H,29,31)/t16-,24?/m0/s1 |
InChI Key |
VDUCQOXYRCESMM-FXIRQEPWSA-N |
SMILES |
CC(C(=O)NC1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Canonical SMILES |
CC(C(=O)NC1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
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